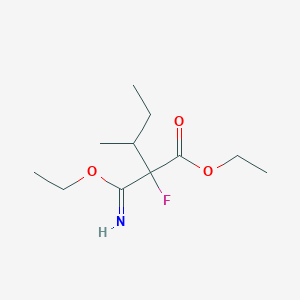
ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoro-3-methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoro-3-methylpentanoate is a synthetic organic compound with a complex structure It is characterized by the presence of an ethoxycarbonimidoyl group, a fluoro substituent, and a methyl group on a pentanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoro-3-methylpentanoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-fluoro-3-methylpentanoate with ethoxycarbonyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoro-3-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluoro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
Ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoro-3-methylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoro-3-methylpentanoate involves its interaction with specific molecular targets. The ethoxycarbonimidoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluoro substituent can enhance the compound’s stability and binding affinity to its targets, making it a valuable tool in biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(C-ethoxycarbonimidoyl)benzoate
- Ethyl 4-[5-[4-(C-ethoxycarbonimidoyl)phenoxy]pentoxy]benzenecarboximidate
Uniqueness
Ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoro-3-methylpentanoate is unique due to the presence of both a fluoro and a methyl group on the pentanoate backbone, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a distinct and valuable molecule for research and industrial applications.
Propriétés
Numéro CAS |
18283-07-3 |
|---|---|
Formule moléculaire |
C11H20FNO3 |
Poids moléculaire |
233.28 g/mol |
Nom IUPAC |
ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoro-3-methylpentanoate |
InChI |
InChI=1S/C11H20FNO3/c1-5-8(4)11(12,9(13)15-6-2)10(14)16-7-3/h8,13H,5-7H2,1-4H3 |
Clé InChI |
IMLWLQBDQNEKQX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=N)OCC)(C(=O)OCC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


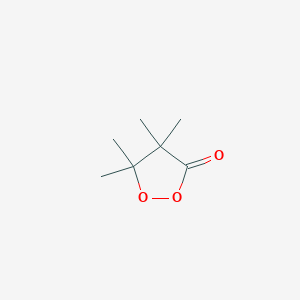
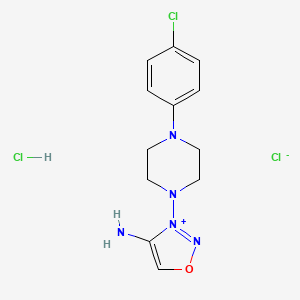


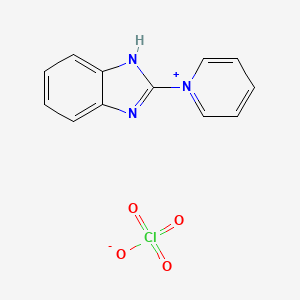
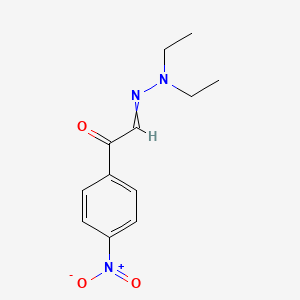
![1-[(2,2-Dimethylaziridin-1-yl)methyl]pyrrolidine](/img/structure/B14706059.png)
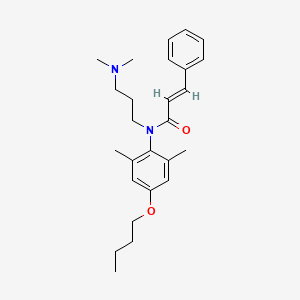
phosphanium](/img/structure/B14706069.png)

![2-Methoxy-4-(trityloxymethyl)-3-oxa-6-thiabicyclo[3.1.0]hexane](/img/structure/B14706076.png)

![2,4,9,11-Tetraethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14706089.png)

